molecular formula C6H4N6 B15170056 7-Azido-1H-pyrazolo[3,4-C]pyridine CAS No. 918485-13-9

7-Azido-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B15170056
CAS No.: 918485-13-9
M. Wt: 160.14 g/mol
InChI Key: LNWZVNMVNHJWPW-UHFFFAOYSA-N
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Description

7-Azido-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The azido group at the 7-position adds unique reactivity, making this compound a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Another approach involves the use of phosphorus oxychloride to cyclize pyrazole derivatives .

Industrial Production Methods: Industrial production methods for 7-Azido-1H-pyrazolo[3,4-C]pyridine are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Azido-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in an inert solvent.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products:

    Substitution: Corresponding substituted pyrazolopyridines.

    Reduction: 7-Amino-1H-pyrazolo[3,4-C]pyridine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Comparison with Similar Compounds

Uniqueness: 7-Azido-1H-pyrazolo[3,4-C]pyridine is unique due to the presence of the azido group, which provides distinct reactivity for cycloaddition reactions and potential for bioconjugation. This makes it a versatile intermediate in the synthesis of complex molecules and a valuable tool in chemical biology .

Properties

CAS No.

918485-13-9

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

IUPAC Name

7-azido-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C6H4N6/c7-12-11-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)

InChI Key

LNWZVNMVNHJWPW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=NN2)N=[N+]=[N-]

Origin of Product

United States

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